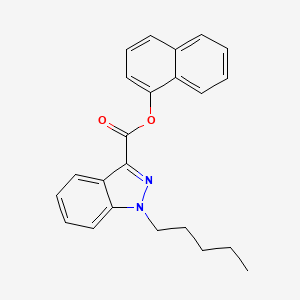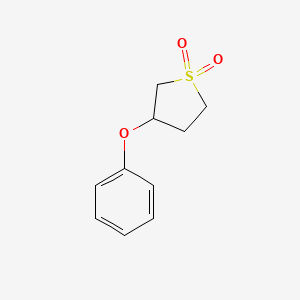
4-Benzoyldibenzothiophene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Benzoyldibenzothiophene is an organic compound with the molecular formula C19H12OS It is a derivative of dibenzothiophene, where a benzoyl group is attached to the fourth position of the dibenzothiophene ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Benzoyldibenzothiophene typically involves the functionalization of dibenzothiophene. One common method is the Friedel-Crafts acylation reaction, where dibenzothiophene is reacted with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Electrochemical synthesis methods have also been explored to avoid the use of expensive metal catalysts and harsh conditions .
Análisis De Reacciones Químicas
Types of Reactions: 4-Benzoyldibenzothiophene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the aromatic rings.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H2O2) or peracids can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Friedel-Crafts acylation or alkylation reactions using AlCl3 or other Lewis acids.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted dibenzothiophenes depending on the electrophile used.
Aplicaciones Científicas De Investigación
4-Benzoyldibenzothiophene has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound’s derivatives have shown potential as antimicrobial and antifungal agents.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of organic semiconductors and other advanced materials.
Mecanismo De Acción
The mechanism of action of 4-Benzoyldibenzothiophene and its derivatives involves interactions with various molecular targets. For instance, its antimicrobial activity is attributed to the disruption of microbial cell membranes and inhibition of essential enzymes. The exact pathways and molecular targets can vary depending on the specific derivative and application .
Comparación Con Compuestos Similares
Dibenzothiophene: The parent compound, lacking the benzoyl group.
Benzothiophene: A simpler structure with one benzene ring fused to a thiophene ring.
4,4’-Dihydroxybenzophenone: Another benzoyl derivative with different functional groups.
Uniqueness: 4-Benzoyldibenzothiophene is unique due to the presence of both the benzoyl group and the dibenzothiophene structure, which imparts distinct chemical and physical properties.
Propiedades
Número CAS |
6407-31-4 |
|---|---|
Fórmula molecular |
C19H12OS |
Peso molecular |
288.4 g/mol |
Nombre IUPAC |
dibenzothiophen-4-yl(phenyl)methanone |
InChI |
InChI=1S/C19H12OS/c20-18(13-7-2-1-3-8-13)16-11-6-10-15-14-9-4-5-12-17(14)21-19(15)16/h1-12H |
Clave InChI |
OOYPEQMEYKQZNN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)C2=CC=CC3=C2SC4=CC=CC=C34 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Benzoic acid, 3-[4-(2-propyn-1-yloxy)benzoyl]-](/img/structure/B11940365.png)










